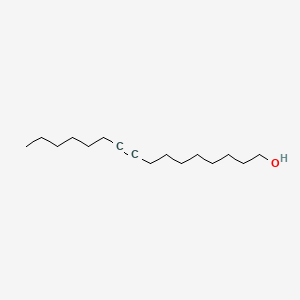

9-Hexadecyn-1-ol

Description

Contextualization within Long-Chain Fatty Alcohols and Alkynols

9-Hexadecyn-1-ol belongs to the class of long-chain fatty alcohols, which are characterized by a carbon chain of 13 to 36 carbons. nih.gov Specifically, it is an alkynol, a type of alcohol containing a carbon-carbon triple bond. This triple bond is a key functional group that imparts distinct reactivity compared to its saturated (hexadecan-1-ol) and unsaturated alkene counterparts like (Z)-9-hexadecen-1-ol. smolecule.comontosight.ai The position of the triple bond and the length of the carbon chain are crucial determinants of its physical and chemical properties.

Historical Perspective of Research on this compound

Historically, research on this compound has been closely linked to the study of insect pheromones. Early investigations focused on its role as a key precursor in the synthesis of sex pheromones for various agricultural pests. jaydevchemicals.com Over time, the scope of research has expanded to include its potential applications in medicinal chemistry and materials science, driven by the unique reactivity of the alkynyl group. lookchem.com

Significance of this compound as a Chemical Intermediate and Biosynthetic Precursor

The primary significance of this compound lies in its utility as a chemical intermediate. smolecule.comjaydevchemicals.com The triple bond can undergo a variety of chemical transformations, including reduction to either the corresponding cis or trans alkene, making it a crucial starting material for the stereoselective synthesis of insect sex pheromones. jaydevchemicals.com For instance, it is a precursor to (Z)-9-hexadecenal, the sex pheromone of major agricultural pests like the cotton bollworm (Helicoverpa armigera) and the rice yellow stem borer (Scirpophaga incertulas). jaydevchemicals.comresearchgate.net

In addition to its role in chemical synthesis, there is emerging evidence of this compound and related compounds being identified in natural sources, suggesting a role as a biosynthetic precursor in certain organisms. For example, it has been identified as a bioactive compound in the medicinal orchid Dendrobium longicornu and in the hydroethanolic extract of Moringa oleifera. isroset.orgresearchgate.netnih.gov

Overview of Key Research Trajectories and Interdisciplinary Relevance

Current research on this compound is multifaceted. In organic synthesis, efforts continue to develop more efficient and stereoselective methods for its conversion into high-value products like pheromones. pherobase.comresearchgate.net In the field of medicinal chemistry, studies are exploring the potential biological activities of this compound and its derivatives. For example, its analog, (Z)-9-hexadecenol, has shown virucidal and antibacterial properties. caymanchem.comglpbio.com Furthermore, the identification of related compounds in studies of human diseases, such as the presence of 9-hexadecen-1-ol as a potential biomarker for glomerular diseases, highlights its growing interdisciplinary relevance. mdpi.comresearchgate.net

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₆H₃₀O jaydevchemicals.com |

| Molecular Weight | 238.42 g/mol jaydevchemicals.com |

| CAS Number | 88109-73-3 jaydevchemicals.com |

| Appearance | Clear, colorless to pale yellow liquid jaydevchemicals.com |

| Purity (Typical) | ≥ 90.0% jaydevchemicals.com |

Structure

3D Structure

Propriétés

IUPAC Name |

hexadec-9-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h17H,2-6,9-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBJUQSUKHMQMSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC#CCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60236823 | |

| Record name | 9-Hexadecyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60236823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88109-73-3 | |

| Record name | 9-Hexadecyn-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088109733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Hexadecyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60236823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis Methodologies for 9 Hexadecyn 1 Ol

Conventional Organic Synthesis Approaches

Conventional methods rely on the stepwise construction of the molecule from smaller, readily available precursors. These approaches are versatile and allow for precise control over the molecular architecture.

The core challenge in synthesizing 9-Hexadecyn-1-ol is the creation of the internal alkyne bond at the C-9 position and the construction of the 16-carbon chain. The most common strategy involves the coupling of an alkynyl nucleophile with an alkyl electrophile.

A primary method is the alkylation of a terminal alkyne. This involves deprotonating a terminal alkyne with a strong base to form an acetylide anion, which then acts as a potent nucleophile. google.com For the synthesis of this compound, a logical disconnection is between the C-8 and C-9 or C-10 and C-11 positions. A representative synthesis could start with a terminal alkyne such as 1-nonyne (B165147). The terminal proton of 1-nonyne is acidic (pKa ≈ 25) and can be removed by a very strong base like n-butyllithium (n-BuLi) in an aprotic solvent like tetrahydrofuran (B95107) (THF) to generate the lithium nonylide. ub.edu This nucleophile can then be reacted with a seven-carbon electrophile bearing a protected alcohol, such as 1-bromo-7-(tetrahydropyranyloxy)heptane. The acetylide attacks the carbon bearing the bromine atom in an SN2 reaction, forming the full carbon skeleton with the alkyne at the desired position. Subsequent deprotection of the alcohol yields this compound.

Alternatively, Grignard reagents can be employed. sigmaaldrich.com An alkynyl Grignard reagent, formed from a terminal alkyne and a simple Grignard reagent like ethylmagnesium bromide, can serve as the nucleophile. organic-chemistry.orgcore.ac.uk Transition metal catalysts, such as those based on iron or palladium, can facilitate the cross-coupling of alkynyl Grignard reagents with alkyl halides, providing an efficient route to internal alkynes. core.ac.uknumberanalytics.com

A summary of potential synthetic disconnections is presented below.

| Reactant 1 (Nucleophile Precursor) | Reactant 2 (Electrophile) | Key Reagents | Resulting Bond |

| 1-Nonyne | 1-Bromo-7-(tetrahydropyranyloxy)heptane | n-BuLi or NaNH₂ | C₈-C₉ |

| 1-Heptyne | 1-Iodo-9-(tetrahydropyranyloxy)nonane | n-BuLi or NaNH₂ | C₇-C₈ |

| 8-(Tetrahydropyranyloxy)-1-octyne | 1-Bromooctane | n-BuLi or NaNH₂ | C₈-C₉ |

This table presents theoretical pathways based on standard organic chemistry principles.

An alternative to building the chain and placing the functional groups simultaneously is to construct the carbon skeleton first and then modify functional groups. A plausible route is the reduction of 9-hexadecynoic acid or its corresponding ester. The synthesis of various long-chain alkynoic acids, such as 2-hexadecynoic acid, is documented, suggesting that 9-hexadecynoic acid is an accessible precursor. nih.govresearchgate.netpageplace.de

The carboxylic acid can be reduced to the primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. Ester derivatives, such as the methyl or ethyl ester of 9-hexadecynoic acid, can also be reduced under similar conditions. This approach is analogous to the synthesis of related unsaturated alcohols, where methyl esters are reduced to the corresponding alcohol. google.com

The table below outlines the functional group interconversion approach.

Table 1: Functional Group Interconversion Pathways| Starting Material | Reagent(s) | Intermediate | Reagent(s) | Final Product |

|---|---|---|---|---|

| 9-Hexadecynoic acid | 1. SOCl₂ or (COCl)₂ 2. CH₃OH | Methyl 9-hexadecynoate | LiAlH₄, then H₃O⁺ | This compound |

| 9-Hexadecynal | NaBH₄, CH₃OH | - | - | This compound |

While this compound itself is achiral, the principles of stereoselective synthesis are crucial when considering the synthesis of its isomers or for subsequent transformations that might introduce chirality. For instance, if a chiral center were required adjacent to the alkyne or alcohol, asymmetric methods would be necessary.

Many insect pheromones are stereoisomers of unsaturated long-chain alcohols. researchgate.netresearchgate.net Synthetic strategies for these compounds often rely on using a chiral pool starting material (a readily available enantiopure natural product) or employing an asymmetric reaction. For example, an asymmetric reduction of a ketone precursor using chiral catalysts or reagents (e.g., a CBS catalyst or a chiral borane) could establish a stereocenter with a hydroxyl group. Similarly, stereocenters within the alkyl chains can be installed using methods like Sharpless asymmetric epoxidation followed by reductive opening of the epoxide. These established methodologies could be adapted to create chiral analogs of this compound for advanced research applications.

Biotechnological and Biocatalytic Production Routes

The use of biological systems, such as microorganisms and isolated enzymes, presents a promising and sustainable alternative to conventional chemical synthesis for producing valuable chemicals. swissbiotech.org

De novo synthesis of long-chain alcohols via microbial fermentation is an established technology, typically starting from simple carbon sources like glucose. google.com Engineered microbes, such as E. coli or yeast, can be designed to produce specific fatty acids, which are then converted to fatty alcohols. nih.gov

While the microbial production of alkynes is less common, it is not without precedent. Some microorganisms, termed 'acetylenotrophs', are known to metabolize acetylene, indicating the existence of enzymatic machinery capable of interacting with triple bonds. nih.gov More relevantly, the biosynthesis of the acetylenic fatty acid, 11-hexadecynoic acid, has been identified in the moth Thaumetopoea pityocampa, produced by a multifunctional desaturase enzyme. researchgate.net

A hypothetical bio-production route for this compound could involve engineering a microbial host to:

Produce the C16 saturated fatty acid, palmitic acid, a common cellular metabolite.

Express a heterologous desaturase enzyme with activity at the Δ9 position to introduce a triple bond, converting palmitic acid into 9-hexadecynoic acid.

Express a carboxylic acid reductase (CAR) enzyme to convert the alkynoic acid directly to the corresponding alkynol, this compound.

This engineered pathway would leverage the cell's natural fatty acid synthesis machinery and supplement it with specific enzymes to achieve the target molecule.

Biocatalysis, using isolated enzymes, offers a more direct conversion of substrates to products under mild conditions. researchgate.net Two key enzyme classes are relevant for the synthesis of this compound.

First, fatty acid desaturases are enzymes that introduce double or triple bonds into acyl chains. researchgate.net As mentioned, a Δ11/Δ13 multifunctional desaturase that produces 11-hexadecynoic acid has been identified. researchgate.net It is plausible that other desaturases exist or could be engineered to introduce a triple bond at the Δ9 position of a C16 fatty acid.

Second, enzymes can perform terminal functionalization. For instance, certain P450 monooxygenases are capable of selectively hydroxylating the terminal carbon of a long-chain hydrocarbon. google.com An enzymatic strategy could involve the biotransformation of a precursor like 9-hexadecyne using a terminal hydroxylase to yield this compound. Alternatively, as in the microbial route, a carboxylic acid reductase could convert 9-hexadecynoic acid to the target alcohol.

The table below summarizes the potential enzymatic steps.

Table 2: Key Enzymes in Potential Biocatalytic Routes| Enzyme Class | Function | Potential Application |

|---|---|---|

| Fatty Acid Desaturase | Introduces unsaturation (double or triple bonds) into fatty acid chains. researchgate.netresearchgate.net | Conversion of Palmitic acid to 9-Hexadecynoic acid. |

| Carboxylic Acid Reductase (CAR) | Reduces a carboxylic acid to an aldehyde or alcohol. | Conversion of 9-Hexadecynoic acid to this compound. |

| P450 Monooxygenase | Catalyzes the insertion of an oxygen atom, can perform terminal hydroxylation. google.com | Conversion of a 9-hexadecyne precursor to this compound. |

Optimization of Bioprocess Parameters for Yield and Purity

The efficient biotechnological production of specialized chemical compounds such as this compound relies heavily on the meticulous optimization of bioprocess parameters. These parameters are critical for maximizing the volumetric yield and ensuring the purity of the final product, which are key determinants of economic viability on an industrial scale. The optimization process is multifaceted, involving genetic manipulation of the production host, refinement of the cultivation medium, and precise control over the fermentation environment.

Research into the microbial production of long-chain fatty alcohols (LCFAs) has primarily utilized engineered yeast strains, such as Saccharomyces cerevisiae and Yarrowia lipolytica. frontiersin.org These platforms are engineered to convert simple carbon sources into valuable oleochemicals. The strategies employed to enhance the production of related fatty alcohols provide a framework for optimizing the synthesis of this compound.

Key optimization strategies include modifying metabolic pathways to direct more precursors towards the desired product, adjusting nutrient availability to promote synthesis over biomass growth, and controlling physical parameters like pH and temperature to maintain optimal enzymatic activity. alliedacademies.org Advanced techniques such as fed-batch cultivation and in-situ product removal are also employed to overcome challenges like substrate inhibition and product toxicity. scienceopen.com

Influence of Cultivation Media on Fatty Alcohol Production

The composition of the growth medium is a fundamental factor influencing product yield. The choice of carbon source, in particular, can significantly impact both biomass growth and the accumulation of fatty acid derivatives. frontiersin.org Studies on engineered Yarrowia lipolytica have shown that different carbon sources can lead to varying levels of production. For instance, when comparing glucose and glycerol (B35011) for the production of fatty alcohols in an engineered strain, glycerol was found to promote higher biomass and total fatty acid accumulation. frontiersin.org

Below is a data table illustrating the effect of the carbon source on fatty alcohol production in an engineered Y. lipolytica strain expressing a fatty acyl-CoA reductase (FAR).

Table 1: Effect of Carbon Source on Fatty Alcohol Production in Engineered Y. lipolytica

| Carbon Source (60 g/L) | Biomass (Lipid Free, g/L) | Total Fatty Acids (incl. Alcohols, g/L) | Lipid Accumulation (% of Dry Cell Weight) |

|---|---|---|---|

| Glucose | 11.2 | 2.5 | 22.3% |

This table is based on data from research on general fatty alcohol production in Yarrowia lipolytica and serves as an illustrative example for optimizing the production of specific long-chain fatty alcohols. frontiersin.org

Impact of Fermentation Parameters and Process Strategies

Beyond media composition, the physical and operational parameters of the fermentation process are crucial for maximizing yield and purity. These parameters are often interdependent and must be optimized collectively. mdpi.com

Genetic and Metabolic Engineering : A primary optimization step occurs within the microbial cell factory itself. To channel metabolic flux towards a target alcohol, competing pathways are often disrupted. For example, in S. cerevisiae, deleting genes for certain alcohol dehydrogenases (ADHs) has been explored to prevent the conversion of fatty aldehydes to other products. The deletion of the ADH6 gene was shown to reduce the formation of related compounds like 9-hexadecen-1-ol by over 60%, indicating that such genetic modifications are a powerful tool for controlling product purity. frontiersin.org

pH Control : The pH of the cultivation medium directly affects enzyme activity and cell membrane stability. For fatty alcohol production in Y. lipolytica, a pH of 5.0 has been identified as more suitable than the pH of 3.5 used for general lipid overproduction. scienceopen.com

Aeration and Dissolved Oxygen : As aerobic processes, microbial fermentations for fatty alcohol production require precise control of dissolved oxygen to support cell growth and enzymatic reactions without causing oxidative stress. mdpi.com

Fed-Batch and Extractive Fermentation : To achieve high titers, fed-batch strategies are commonly used. This involves the controlled feeding of a carbon source (e.g., glucose) to maintain a low concentration, which can prevent overflow metabolism and repression of key enzymes. frontiersin.org Furthermore, extractive fermentation, where a solvent overlay (e.g., dodecane) is used in the bioreactor, can significantly improve titers by sequestering the fatty alcohol product, thereby reducing its potential toxicity to the cells and simplifying downstream purification. scienceopen.com This method has been shown to enable the secretion of over 75% of produced fatty alcohols into the extractive layer. scienceopen.com

The table below summarizes key bioprocess parameters and their observed impact on the production of long-chain fatty alcohols.

Table 2: Optimization of Key Bioprocess Parameters for Fatty Alcohol Production

| Parameter | Objective | Example Strategy | Observed Impact | Reference |

|---|---|---|---|---|

| Genetic Host | Enhance precursor supply and final product conversion | Expression of a potent Fatty Acyl-CoA Reductase (FAR) in Y. lipolytica | Achieved total fatty alcohol titers of up to 5.8 g/L in bioreactors. | scienceopen.com |

| Carbon Source | Maximize carbon flux towards product | Use of glycerol instead of glucose in the culture medium. | Increased total fatty acid and alcohol accumulation. | frontiersin.org |

| pH | Maintain optimal enzymatic activity for the FAR pathway | Maintaining pH at 5.0 during fermentation. | Improved fatty alcohol titer compared to conditions optimized for lipid accumulation. | scienceopen.com |

| Cultivation Mode | Overcome substrate inhibition and increase final titer | Fed-batch cultivation with controlled glucose feeding. | Increased final product titer by over 50% compared to single batch feeding. | frontiersin.org |

Transformations and Derivatives of 9 Hexadecyn 1 Ol in Research

Elucidation of Conversion Pathways to Unsaturated Aldehydes

The transformation of 9-hexadecyn-1-ol into various unsaturated aldehydes is a significant area of research, primarily due to the role of these aldehydes as insect sex pheromones.

Reduction-Oxidation Cascades to (Z)-9-Hexadecenal

A primary pathway for the synthesis of (Z)-9-hexadecenal from this compound involves a two-step reduction-oxidation cascade. The initial step is the selective reduction of the alkyne functional group in this compound to a cis or (Z)-alkene, yielding (Z)-9-hexadecen-1-ol. This transformation is crucial for establishing the correct stereochemistry of the final pheromone product.

Following the reduction, the resulting (Z)-9-hexadecen-1-ol is oxidized to the corresponding aldehyde, (Z)-9-hexadecenal. google.com A common method for this oxidation utilizes pyridinium (B92312) chlorochromate (PCC) in the presence of silica (B1680970) gel, which facilitates a high-yield conversion of 76-90%. google.com This reduction-oxidation sequence provides an efficient route to (Z)-9-hexadecenal, a key component of the sex pheromone for several insect species, including the cotton bollworm (Helicoverpa armigera). google.comevitachem.comjaydevchemicals.com

Role of (Z)-9-Hexadecen-1-ol as an Intermediate in Pheromone Synthesis

(Z)-9-Hexadecen-1-ol, the direct product of the reduction of this compound, is a critical intermediate in the synthesis of insect pheromones. jaydevchemicals.comuva.nl Beyond its conversion to (Z)-9-hexadecenal, (Z)-9-hexadecen-1-ol itself can be a component of pheromone blends. For instance, it has been identified in the pheromone gland extracts of Heliothis subflexa and Helicoverpa assulta. uva.nlnih.govcaymanchem.com In some species, it acts synergistically with other pheromone components to enhance male attraction. evitachem.com

The synthesis of other pheromone components can also proceed through (Z)-9-hexadecen-1-ol. For example, it can be esterified to produce (Z)-9-hexadecenyl acetate (B1210297), another common pheromone component. researchgate.netnih.gov The versatility of (Z)-9-hexadecen-1-ol as a synthetic intermediate underscores the importance of the initial reduction of this compound in the generation of a variety of behavior-modifying chemicals for pest management. google.com

Synthesis and Characterization of Alkynol Derivatives

The unique chemical structure of this compound, featuring both a hydroxyl group and a triple bond, makes it a versatile building block for the synthesis of various derivatives. lookchem.com These derivatives are often explored for their potential biological activities and to understand the relationship between their structure and function.

Esterification Reactions for Bioactive Metabolites

Esterification of the hydroxyl group of this compound is a common strategy to produce novel compounds with potential bioactivity. smolecule.com For instance, esterification can lead to the formation of various fatty acid esters. Research has shown that certain fatty acid esters possess antimicrobial and anti-inflammatory properties. researchgate.netiosrjournals.org While direct studies on the bioactivity of this compound esters are not extensively detailed in the provided search results, the general principle of esterification to generate bioactive molecules is well-established in the study of long-chain alcohols. researchgate.net

Chemical Modifications for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies involve systematically modifying a molecule's structure to determine which parts are essential for its biological activity. tandfonline.com For this compound, modifications can be made at the hydroxyl group, the triple bond, or the alkyl chain. For example, hydrogenation of the triple bond can lead to the corresponding alkene or alkane, allowing researchers to probe the importance of the unsaturation for a specific biological effect. smolecule.com

Furthermore, the position of the triple bond can be altered, or other functional groups can be introduced along the carbon chain to investigate their impact on activity. These modifications are crucial in the field of pheromone research, where subtle structural changes can lead to significant differences in insect behavioral responses. nih.gov Understanding these relationships is vital for designing more potent and selective insect attractants or disruptants.

Chemoenzymatic Transformations and Derivatization

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical transformations to create complex molecules. researchgate.net Enzymes, such as lipases, can be used for the selective esterification or transesterification of this compound, offering a green and efficient alternative to traditional chemical methods. mdpi.com

Research has demonstrated the use of enzymes for the hydroxylation of long-chain alkanes and alkenes, suggesting that enzymatic processes could be applied to functionalize the carbon chain of this compound in a regioselective and stereoselective manner. google.com Fungal endophytes have also been shown to transform bioactive compounds through enzymatic processes, opening avenues for the generation of novel derivatives of this compound with potentially enhanced therapeutic properties. researchgate.netnih.gov These chemoenzymatic approaches are valuable for producing specific isomers and derivatives that may be difficult to obtain through purely chemical synthesis. researchgate.net

Role of 9 Hexadecyn 1 Ol in Chemical Ecology Research

Precursor Chemistry in Insect Pheromone Biosynthesis

The study of how insects produce and use chemical signals, a field known as chemical ecology, has identified 9-Hexadecyn-1-ol as a key building block for potent semiochemicals that mediate interactions between organisms. frontiersin.orgmdpi.com

This compound is a well-documented precursor to (Z)-9-Hexadecenal, a significant sex pheromone component for numerous lepidopteran pests. jaydevchemicals.com This relationship is critical in understanding the chemical language of these insects. The biosynthesis of sex pheromones in moths often involves a series of enzymatic reactions, including desaturation and chain-shortening, to create the specific chemical blends that are unique to each species. slu.se

(Z)-9-Hexadecenal is a primary or secondary component of the sex pheromone blend for several economically important pests, including:

Cotton Bollworm (Helicoverpa armigera) : In this species, (Z)-9-Hexadecenal is a minor but essential component of the sex pheromone, working in conjunction with the major component, (Z)-11-hexadecenal. evitachem.comresearchgate.netmdpi.com The precise ratio of these components is critical for attracting male moths. evitachem.com

Rice Yellow Stem Borer (Scirpophaga incertulas) : this compound is a precursor to the sex pheromone used to monitor and manage this significant rice pest. jaydevchemicals.comcabidigitallibrary.org

Southwestern Corn Borer (Diatraea grandiosella) : This compound is a precursor for the sex pheromone of this corn pest. jaydevchemicals.com

Tobacco Budworm (Heliothis virescens) : The biosynthesis of its sex pheromone also involves precursors like this compound. jaydevchemicals.comslu.se

The conversion of this compound to (Z)-9-Hexadecenal is a key step that allows for the production of synthetic pheromones used in pest management.

Table 1: Lepidopteran Pests and the Role of (Z)-9-Hexadecenal

| Pest Species | Common Name | Role of (Z)-9-Hexadecenal in Pheromone Blend | Precursor |

|---|---|---|---|

| Helicoverpa armigera | Cotton Bollworm | Minor Component | This compound |

| Scirpophaga incertulas | Rice Yellow Stem Borer | Component | This compound |

| Diatraea grandiosella | Southwestern Corn Borer | Component | This compound |

| Heliothis virescens | Tobacco Budworm | Minor Component | This compound |

| Gortyna xanthenes | Artichoke Moth | Component | This compound |

The insights gained from the role of this compound in pheromone biosynthesis have been instrumental in developing environmentally friendly pest control methods. researchgate.net Synthetic versions of the derived pheromones are used in various strategies to manage insect populations. californiaagriculture.org

Monitoring : Pheromone-baited traps are highly sensitive and species-specific tools for monitoring the presence and population levels of pest insects. researchgate.netcabidigitallibrary.org This information is vital for making informed decisions about when and if other control measures are necessary. google.com

Mass Trapping : This strategy involves deploying a large number of pheromone traps to capture a significant portion of the male population, thereby reducing the chances of successful mating. researchgate.netvikaspedia.in Mass trapping has been successfully used for pests like the cotton bollworm. researchgate.net

Mating Disruption : This technique saturates an area with synthetic pheromones, making it difficult for male insects to locate calling females. vikaspedia.inontario.ca This disruption of chemical communication leads to reduced mating and a subsequent decline in the pest population. researchgate.netontario.ca Mating disruption has been shown to be as effective as conventional insecticides in some cases, with the added benefit of being environmentally benign. mdpi.com

Influence on Insect Behavior and Communication Systems (via derived compounds)

Pheromones derived from precursors like this compound are powerful modulators of insect behavior. researchgate.net These chemical signals are the primary means of long-distance communication for many moth species, guiding males to receptive females. ontario.canih.gov The specificity of the pheromone blend ensures that it only attracts individuals of the same species, playing a crucial role in reproductive isolation. evitachem.comwikipedia.org

The behavioral response of a male moth to a pheromone plume is a complex process involving the detection of individual components and their precise ratios. evitachem.com Any alteration in this chemical signal can significantly impact mating success. nih.gov

Ecological Interactions and Chemical Signaling Pathways

The use of chemical signals derived from this compound extends beyond simple mate attraction and forms the basis of complex ecological interactions. frontiersin.orgbiochemjournal.com These chemical pathways are fundamental to the survival and reproductive success of many insect species. biochemjournal.com

The study of these signaling pathways reveals the intricate relationships between different species and their environment. mdpi.combiochemjournal.com For instance, the specificity of sex pheromones helps to maintain species boundaries in closely related insects that may share similar habitats. uva.nl Furthermore, understanding these pathways is essential for developing pest management strategies that are not only effective but also minimize disruption to the broader ecosystem. frontiersin.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| (E)-11-Hexadecenyl Acetate (B1210297) |

| (Z)-11-hexadecenal |

| (Z)-11-Hexadecen-1-ol |

| (Z)-11-Hexadecenyl Acetate |

| (Z)-13-octadecenal |

| (Z)-7-dodecen-1-ol |

| (Z)-7-tetradecen-1-yl acetate |

| (Z)-9-Hexadecenal |

| (Z)-9-hexadecen-1-yl acetate |

| (Z)-9-tetradecenal |

| 11-Hexadecyn-1-ol |

| This compound |

| Bombykol |

| cis-7-hexadecen-1-ol acetate |

| Geraniol |

| Citral |

Biological Activities and Pharmacological Potential of 9 Hexadecyn 1 Ol and Its Biotransformed Products

Antimicrobial Research (Antibacterial, Antifungal, Antiviral)

While direct studies on the antimicrobial properties of 9-Hexadecyn-1-ol are limited, research into structurally similar long-chain alkynols and their derivatives provides insight into their potential activity. Long-chain alcohols, in general, are known to exhibit antimicrobial effects, with their activity often depending on the length of their carbon chain.

Computational studies have been employed to predict the antibacterial potential of derivatives of hexadecyn-1-ol. One such study focused on (R)-(−)-14-Methyl-8-hexadecyn-1-ol, a methylated derivative, evaluating its binding affinity to several essential bacterial proteins through molecular docking. The results, measured in binding affinity (kcal/mol), suggest a potential mechanism for bacterial inhibition by targeting key enzymes involved in bacterial survival and replication. The compound showed varying degrees of affinity for proteins such as DNA gyrase B, transpeptidase, and muramyl ligase E, which are crucial for DNA synthesis, cell wall formation, and peptidoglycan synthesis, respectively.

Table 1: Molecular Docking Binding Affinities of (R)-(−)-14-Methyl-8-hexadecyn-1-ol with Bacterial Proteins

| Target Protein | PDB ID | Binding Affinity (kcal/mol) |

|---|---|---|

| DNA gyrase B | 4URN | -4.6 |

| Transpeptidase | 1KZN | -5.5 |

| Muramyl ligase E | 5TW8 | -4.6 |

| Dihydropteroate synthase | 6NTW | -4.8 |

| - | 4C13 | -4.7 |

| - | 1E8C | -4.2 |

| - | 1AD4 | -4.3 |

| - | 5V7A | -4.5 |

These in silico findings point towards a potential, albeit modest, interaction between this this compound derivative and key bacterial targets. However, comprehensive in vitro and in vivo studies on this compound itself are necessary to confirm and quantify its antibacterial, antifungal, and antiviral efficacy.

Antioxidant Activity Studies

Based on available scientific literature, there are no specific studies focused on the antioxidant activity of the isolated compound this compound. While various plant extracts containing a multitude of compounds have been evaluated for their antioxidant properties, the specific contribution of this compound to these effects has not been determined.

Anti-inflammatory and Immunomodulatory Effects

Specific investigations into the anti-inflammatory and immunomodulatory effects of this compound have not been reported in the available scientific literature. While some long-chain fatty alcohols have been explored for such properties within complex natural extracts, the activity of purified this compound in this area is yet to be determined.

Enzyme Inhibition Studies: Acetylcholinesterase Inhibition

The potential of this compound as an inhibitor of acetylcholinesterase, an enzyme relevant in the context of neurodegenerative diseases, has not been specifically explored in published research.

Molecular Docking and Computational Chemistry Approaches

There are no specific molecular docking or computational chemistry studies available in the scientific literature that assess the binding affinity and interaction of this compound with the active site of acetylcholinesterase.

In Vitro and In Vivo Efficacy Studies

Consistent with the lack of computational data, there are no in vitro or in vivo studies that report on the efficacy of this compound as an acetylcholinesterase inhibitor. This area remains a potential avenue for future research.

Interactions with Biological Membranes and Lipid Systems

The interaction of this compound with biological membranes is a critical aspect of its potential biological activity. As an amphipathic molecule, it possesses a hydrophilic alcohol head group and a long hydrophobic hydrocarbon tail. This structure dictates its orientation and behavior within the lipid bilayer of cell membranes. The presence of the internal alkyne bond at the C9 position introduces a unique structural feature that is expected to influence its interactions with membrane components.

The lipid bilayer is the fundamental structure of cell membranes, primarily composed of phospholipids, cholesterol, and various proteins. nih.gov The hydrophobic tails of these lipids face inward, creating a nonpolar environment, while the hydrophilic head groups face the aqueous environment inside and outside the cell. nih.gov Long-chain alcohols like this compound can insert into this bilayer, with the hydroxyl group orienting towards the polar head groups and the hydrocarbon chain aligning with the fatty acid tails of the membrane lipids.

The rigidity of the alkyne bond in this compound can locally alter membrane fluidity. Unlike the more flexible saturated alkyl chains or the kinked structure of cis-unsaturated fatty acids, the linear and rigid nature of the triple bond is likely to affect the packing of adjacent lipid molecules. This could lead to localized changes in membrane order and dynamics, potentially influencing the function of membrane-associated proteins and signaling pathways. While specific studies on this compound are limited, research on other lipids with internal triple bonds suggests that they can be accommodated within the membrane, though they may perturb the local lipid environment.

Furthermore, the incorporation of this compound into lipid systems can be investigated using techniques that employ alkynyl lipids as probes. Alkynyl-tagged molecules are utilized in "click chemistry" to visualize and track their distribution and interactions within cellular membranes and lipid-modified proteins. nih.gov This approach could be valuable in elucidating the specific lipid domains or protein interactions involving this compound.

Interactive Data Table: Potential Effects of this compound on Biological Membranes

| Feature | Potential Effect of this compound | Rationale |

| Membrane Fluidity | Localized decrease in fluidity | The rigid alkyne bond may restrict the motion of neighboring lipid acyl chains. |

| Lipid Packing | Altered packing density | The linear geometry of the alkyne group could create packing defects or ordered domains. |

| Permeability | Potential modulation of permeability | Changes in lipid packing could affect the passive diffusion of small molecules across the membrane. |

| Protein Function | Indirect modulation | Alterations in the lipid environment can influence the conformation and activity of membrane proteins. |

Role in Endogenous Metabolic Pathways and Lipid Biochemistry

Long-chain fatty alcohols in biological systems can undergo several metabolic transformations:

Oxidation: The primary metabolic route for long-chain fatty alcohols is their oxidation to the corresponding fatty aldehydes, which are then further oxidized to fatty acids. nih.gov This process is catalyzed by a family of enzymes known as fatty alcohol oxidases or dehydrogenases. oup.com The resulting 9-hexadecynoic acid could then enter fatty acid metabolic pathways.

Esterification: Fatty alcohols can be esterified with fatty acids to form wax esters. This reaction is a mechanism for the storage of fatty alcohols.

Incorporation into Ether Lipids: Fatty alcohols can also serve as precursors for the synthesis of ether lipids, where the alkyl chain is attached to the glycerol (B35011) backbone via an ether linkage.

The presence of the internal alkyne in this compound may influence its recognition and processing by metabolic enzymes. Studies using alkynyl fatty acids as tracers have shown that they can be activated to their CoA esters and undergo processes like β-oxidation. nih.gov However, the internal position of the alkyne in this compound might present a challenge for the enzymes of β-oxidation, potentially leading to the formation of unusual metabolites or inhibiting the pathway.

Biotransformation of xenobiotic compounds, including fatty alcohols, often involves Phase I (functionalization) and Phase II (conjugation) reactions, primarily in the liver. Phase I reactions for this compound would likely involve its oxidation as described above. Phase II reactions could involve the conjugation of the alcohol group with glucuronic acid or sulfate to increase its water solubility and facilitate its excretion.

Research on alkynyl lipids has demonstrated their utility as metabolic probes. These molecules are often metabolized in a manner similar to their natural counterparts, allowing for the tracing of lipid metabolic pathways. nih.gov The biotransformed products of this compound could therefore include a variety of modified lipids, reflecting its entry into different branches of lipid metabolism.

Interactive Data Table: Potential Metabolic Fates of this compound

| Metabolic Pathway | Potential Biotransformed Product(s) | Key Enzymes Involved | Potential Biological Significance |

| Oxidation | 9-Hexadecynal, 9-Hexadecynoic acid | Fatty Alcohol Oxidase/Dehydrogenase, Aldehyde Dehydrogenase | Entry into fatty acid metabolism, potential for β-oxidation or incorporation into complex lipids. |

| Esterification | Wax esters containing a 9-hexadecynyl moiety | Acyl-CoA:Fatty Alcohol Acyltransferase | Storage form of the fatty alcohol. |

| Ether Lipid Synthesis | Ether-linked glycerolipids with a 9-hexadecynyl chain | Alkylglycerone Phosphate Synthase | Incorporation into structural membrane lipids. |

| Conjugation (Phase II) | 9-Hexadecynyl glucuronide, 9-Hexadecynyl sulfate | UDP-glucuronosyltransferases, Sulfotransferases | Increased water solubility for excretion. |

Natural Occurrence and Biosynthetic Pathways of 9 Hexadecyn 1 Ol

Isolation and Identification from Plant Extracts

The detection of 9-Hexadecyn-1-ol in plant tissues has often been the result of comprehensive phytochemical analyses of extracts, typically employing techniques such as gas chromatography-mass spectrometry (GC-MS).

Several plants with established uses in traditional medicine have been found to contain this compound.

Dendrobium longicornu : This orchid, known as the 'Long-horned Dendrobium', is an important medicinal plant in Asia. nih.govnih.govd-nb.info Phytochemical studies have identified this compound as one of its bioactive compounds. nih.govnih.govd-nb.info

Moringa oleifera : Often referred to as the "miracle tree," various parts of this plant are used for their nutritional and medicinal properties. nih.govepa.govnih.govmdpi.com Analysis of a hydroethanolic extract of the bark of Moringa oleifera from Rajasthan, India, revealed the presence of this compound, which constituted 1.01% of the identified components. nih.gov

Justicia secunda : This plant is utilized in traditional medicine, particularly in African nations. rjptonline.orgmostwiedzy.pl A study investigating the phytochemicals in Justicia secunda leaves identified this compound, which was present at a concentration of 1.0%. rjptonline.org

Table 1: Occurrence of this compound in Medicinal Plants

| Plant Species | Family | Plant Part Analyzed | Analytical Method | Reference |

|---|---|---|---|---|

| Dendrobium longicornu | Orchidaceae | Not Specified | Not Specified | nih.govnih.govd-nb.info |

| Moringa oleifera | Moringaceae | Bark | GC-MS | nih.gov |

| Justicia secunda | Acanthaceae | Leaves | GC-MS | rjptonline.org |

Beyond medicinal plants, this compound has also been detected in certain edible plants.

Cucurbita moschata : Commonly known as pumpkin, this member of the Cucurbitaceae family is a widely consumed fruit. innovareacademics.innih.gov Analysis of ethanol (B145695) extracts from the seeds of two pumpkin varieties identified this compound as a constituent. wikipedia.org In one variety, it was present at a concentration of 0.73%. wikipedia.org Another analysis of pumpkin phytochemicals also listed this compound, with a relative abundance of 2.11%. innovareacademics.in

Table 2: Occurrence of this compound in Edible Plants

| Plant Species | Family | Plant Part Analyzed | Analytical Method | Relative Abundance (%) | Reference |

|---|---|---|---|---|---|

| Cucurbita moschata | Cucurbitaceae | Seeds | GC-MS | 0.73 | wikipedia.org |

| Cucurbita moschata | Cucurbitaceae | Not Specified | Not Specified | 2.11 | innovareacademics.in |

Detection in Microbial Metabolite Profiles

The compound has also been identified as a metabolite produced by microorganisms, including endophytic fungi and yeasts involved in fermentation.

Endophytic fungi, which reside within plant tissues, are known to produce a wide array of bioactive compounds. nih.gov

Aspergillus flavus : An endophytic fungus isolated from the medicinal plant Moringa oleifera was found to produce this compound. nih.gov This finding is significant as it suggests the fungus may synthesize compounds also found in its host plant.

Penicillium sp. : While not the exact compound, a closely related isomer, 11-Hexadecyn-1-ol, was identified as a major metabolite (13.19%) in the ethyl acetate (B1210297) extract of an endophytic Penicillium sp. isolated from the fruit of Chaenomeles speciosa. d-nb.info This highlights the capability of endophytic fungi to produce long-chain acetylenic alcohols.

Microbial activity during fermentation can lead to the production of a complex array of volatile organic compounds that contribute to the final product's chemical profile.

Cachaça : This Brazilian spirit is produced through the fermentation of sugarcane juice. A study profiling the volatile organic compounds in cachaças produced using selected Saccharomyces cerevisiae yeast strains identified this compound in one of the analyzed samples at a relative peak area of 0.050%.

Proposed Biosynthetic Routes in Living Organisms

The biosynthesis of this compound is not fully elucidated, but it is proposed to originate from fatty acid metabolism. The pathway likely involves the desaturation of a pre-existing fatty acid to form the triple bond, followed by reduction of the carboxylic acid group to an alcohol.

The formation of acetylenic bonds in fatty acids is catalyzed by a unique class of desaturase enzymes, often called acetylenases. These enzymes are capable of converting an olefinic (double) bond into an acetylenic (triple) bond. The biosynthesis of this compound likely starts from a C16 fatty acid precursor. A plausible precursor is palmitoleic acid (9Z-hexadecenoic acid), which already possesses a double bond at the C-9 position. An acetylenase enzyme could then act on this double bond to introduce the triple bond, forming 9-hexadecynoic acid.

Following the formation of the acetylenic fatty acid, the terminal carboxylic acid group is reduced to a primary alcohol. This reduction can occur via a fatty acid reductase or a similar enzyme system, which converts the fatty acid (or its acyl-CoA or acyl-ACP derivative) to the corresponding alcohol, this compound. rjptonline.org In plants and fungi, long-chain alcohols are known to be synthesized from very-long-chain fatty acids (VLCFAs) through either an alcohol-forming pathway or an alkane-forming pathway. rjptonline.org The synthesis of this compound would fall under the alcohol-forming pathway, originating from the fatty acid elongation and desaturation machinery located in the endoplasmic reticulum. rjptonline.org

Advanced Analytical Techniques for 9 Hexadecyn 1 Ol Research

Chromatographic Separation and Detection Methods

Chromatographic techniques are fundamental for separating 9-Hexadecyn-1-ol from complex mixtures and quantifying its presence.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary tool for the analysis of volatile compounds like this compound. In this technique, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the chromatography column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a molecular fingerprint for identification.

Several studies have utilized GC-MS to identify this compound in various extracts. For instance, it has been detected in the ethanol (B145695) extracts of pumpkin seeds and in the thermolysis oil of waste plastic. ijcrt.orgscholarena.com The compound has also been identified as a component in the leaf extracts of Phyllanthus reticulatus, Anthocleista djalonensis, and Maranthes polyandra. nsbmb.org.ngresearchgate.net In a study of Waltheria indica leaf extract, this compound was among the bioactive compounds identified. ijpsr.com

The retention time (RT) and the mass spectrum are key parameters for identification. The mass spectrum of this compound shows characteristic peaks that confirm its molecular structure. Quantification is achieved by comparing the peak area of the compound in the sample to that of a known standard.

Table 1: GC-MS Parameters for this compound Analysis

| Parameter | Value | Reference |

|---|---|---|

| Injector Temperature | 250 °C | nsbmb.org.ng |

| Detector Temperature | 310 °C | nsbmb.org.ng |

| Oven Temperature | Maintained at 200 °C | scholarena.com |

| Ionization Mode | Electron Impact (EI) | uin-alauddin.ac.id |

| Ionization Energy | 70 eV | uin-alauddin.ac.id |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Profiling

While GC-MS is suitable for volatile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed for the analysis of non-volatile and thermally labile compounds. In LC-MS, the sample is dissolved in a liquid mobile phase and pumped through a column containing a solid stationary phase. Separation occurs based on the differential partitioning of the analytes between the two phases. The eluent from the LC column is then introduced into the mass spectrometer for detection and identification.

LC-MS has been instrumental in the metabolic profiling of various biological samples, where it can identify a wide range of compounds, including long-chain alcohols. mdpi.com For instance, LC-MS/MS analysis of Euphorbia milii fractions was used to identify its chemical components. ekb.eg The technique is particularly useful for complex mixtures where components may not be amenable to GC analysis.

Table 2: LC-MS/MS Parameters for General Metabolic Profiling

| Parameter | Value | Reference |

|---|---|---|

| Column | UPLC BEH Amide column (2.1 mm × 100 mm, 1.7 µm) | mdpi.com |

| Mass Spectrometer | Q-Exactive HFX mass spectrometer (Orbitrap MS) | mdpi.com |

| Injection Volume | 10 µl | ekb.eg |

| Ionization Mode | Negative Mode | ekb.eg |

Thin-Layer Chromatography (TLC) for Fractionation and Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique used for the fractionation of mixtures and for monitoring the progress of chemical reactions. ualberta.calibretexts.org In TLC, a thin layer of adsorbent material, such as silica (B1680970) gel, is coated onto a flat carrier, like a glass plate. The sample is spotted onto the plate, which is then placed in a developing chamber with a solvent (eluent). The solvent moves up the plate by capillary action, and the components of the sample separate based on their affinity for the adsorbent and solubility in the solvent.

TLC is frequently used to monitor the synthesis of long-chain alcohols and their derivatives. rsc.orgorgsyn.org For example, the synthesis of cis-9-hexadecen-1-ol from the methyl ester of palmitinoleic acid was monitored using TLC with an acetone-hexane (1:9) solvent system. google.com The technique allows for a quick assessment of the reaction's completion by observing the disappearance of the starting material spot and the appearance of the product spot. libretexts.org Different solvent systems, such as hexane-ethyl acetate (B1210297), can be employed depending on the polarity of the compounds being separated. researchgate.net

Spectroscopic Characterization Techniques

Spectroscopic techniques provide detailed information about the molecular structure of this compound by analyzing its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique for determining the precise structure of a molecule. It is based on the absorption of radiofrequency waves by atomic nuclei in a magnetic field. ¹H NMR provides information about the number and types of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton of the molecule.

The structure of this compound and related compounds has been confirmed using NMR spectroscopy. chemicalbook.com For instance, in the synthesis of 11-hexadecyn-1-ol, ¹H NMR and ¹³C NMR were used to characterize the final product. chemicalbook.com The chemical shifts (δ) in an NMR spectrum are indicative of the chemical environment of the nuclei. For long-chain alcohols, specific signals can be attributed to the protons and carbons of the alkyl chain, the carbons involved in the alkyne bond, and the carbon and protons adjacent to the hydroxyl group.

Table 3: Predicted NMR Data for Alkynyl Alcohols

| Nucleus | Predicted Chemical Shift (ppm) | Reference |

|---|---|---|

| ¹H NMR | Varies based on specific structure | guidechem.com |

| ¹³C NMR | Varies based on specific structure | guidechem.com |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations such as stretching and bending. Each type of bond and functional group absorbs IR radiation at a characteristic frequency.

The IR spectrum of this compound exhibits specific absorption bands that confirm its key functional groups. A broad absorption band in the region of 3300 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the alkyl chain appear around 2910 and 2820 cm⁻¹. chemicalbook.com The presence of the alkyne (C≡C) bond, a defining feature of this compound, would be expected to show a weak absorption band in the region of 2100-2260 cm⁻¹, although this can sometimes be very weak or absent in symmetrical or near-symmetrical alkynes. The NIST/EPA Gas-Phase Infrared Database provides reference spectra for such compounds. nist.gov

Table 4: Characteristic IR Absorption Bands for 11-Hexadecyn-1-ol

| Functional Group | Wavenumber (cm⁻¹) | Vibration Type | Reference |

|---|---|---|---|

| O-H | 3300 | Stretching | chemicalbook.com |

| C-H (sp³) | 2910, 2820 | Stretching | chemicalbook.com |

| C-O | 1150 | Stretching | chemicalbook.com |

UV-Visible Spectroscopy for Conjugated Systems

UV-Visible (UV-Vis) spectroscopy is a powerful tool for studying organic compounds that contain conjugated π systems. jove.com The absorption of UV or visible light by these molecules promotes an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), a process known as a π → π* transition. jove.com The wavelength of maximum absorbance (λmax) is influenced by the extent of conjugation; as the conjugated system increases in size, the energy gap between the HOMO and LUMO decreases, resulting in a shift of λmax to longer wavelengths. jove.comlibretexts.orgshimadzu.com

While this compound itself does not possess a conjugated system, its alkyne functionality provides a reactive site for creating conjugated systems. numberanalytics.comnumberanalytics.com For instance, reactions that extend the carbon chain and introduce additional double or triple bonds in conjugation with the existing triple bond would render the molecule active in the UV-Vis region. The resulting polyacetylenic structures exhibit characteristic UV-Vis spectra with intense and well-resolved absorption bands. researchgate.netkpi.ua

The analysis of such conjugated derivatives of this compound by UV-Vis spectroscopy can provide valuable information. For example, the position and intensity of the absorption bands can help in identifying the extent of conjugation and the presence of specific chromophores. shimadzu.comfiveable.me In studies of polyacetylenes, UV-Vis spectroscopy has been used to determine the average number of conjugated double bonds and to characterize the electronic structure of the polymers. researchgate.netacs.org

Table 1: UV-Vis Absorption Maxima (λmax) for Representative Conjugated Systems This table illustrates the general principle of how increasing conjugation shifts the absorption maximum to longer wavelengths. The compounds listed are for illustrative purposes and are not derivatives of this compound.

| Compound | Structure | λmax (nm) |

|---|---|---|

| Ethylene | CH2=CH2 | 180 shimadzu.com |

| 1,3-Butadiene | CH2=CH-CH=CH2 | 217 jove.comshimadzu.com |

| 1,3,5-Hexatriene | CH2=CH-CH=CH-CH=CH2 | 258 libretexts.org |

| β-Carotene | C40H56 | 450 shimadzu.com |

Metabolomic and Lipidomic Profiling Strategies

Metabolomics and lipidomics are comprehensive analytical approaches used to identify and quantify the complete set of small-molecule metabolites and lipids within a biological system. semanticscholar.orgnih.gov These "omics" technologies are instrumental in understanding the biochemical pathways and cellular functions in which molecules like this compound may be involved. As a long-chain fatty alcohol, this compound falls under the broad category of lipids. hmdb.cagerli.comlipotype.com

Lipidomic profiling, in particular, is highly relevant for studying this compound. This involves the systematic analysis of all lipid species in a sample, often utilizing techniques like mass spectrometry coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS). semanticscholar.orgresearchgate.net Such analyses can reveal changes in the lipid profile of cells or tissues in response to various stimuli or in different disease states, potentially highlighting the role of specific lipids like this compound. For instance, studies have used lipidomics to investigate alcohol-induced liver damage and have identified changes in various lipid classes, including long-chain fatty acids. researchgate.netbiorxiv.org

Metabolomic studies can also provide a broader context for the function of this compound by examining its relationship with other metabolites. In a study on annual ryegrass, metabolite profiling using GC-MS identified this compound as one of many compounds that differed among plant cultivars, suggesting its potential role in plant biochemistry and disease resistance. acs.org Untargeted metabolomics aims to measure as many metabolites as possible, providing a global snapshot of the metabolome, while targeted approaches focus on quantifying a specific set of known metabolites. semanticscholar.org

Chemometric and Data Analysis Approaches in Complex Mixtures

In the context of this compound research, chemometric methods are essential for analyzing data from complex mixtures where this compound might be present. For example, in a study aimed at classifying unroasted green coffee beans and spices, this compound was one of seven volatile compounds identified through GC-MS that could successfully differentiate the samples using linear discriminant analysis (LDA). mdpi.compreprints.org This highlights the utility of chemometrics in identifying key biomarkers in complex samples.

Future Directions and Research Challenges in 9 Hexadecyn 1 Ol Studies

Elucidation of Novel Biological Mechanisms and Targets

While 9-Hexadecyn-1-ol has been identified in several plant and microbial species, a significant research challenge lies in moving beyond mere identification to a deep understanding of its biological functions. Preliminary studies suggest potential antioxidant and anticancer properties, as observed in extracts from the protocorms of the orchid Dendrobium longicornu. annapurnahospital.com.npnih.gov Further research is needed to validate these initial findings and determine if this compound is a primary contributor to these effects.

Future investigations must focus on elucidating the specific molecular mechanisms through which this compound exerts its influence. For instance, in silico studies have suggested that this compound could act as an inhibitor of breast cancer receptors, a hypothesis that now requires rigorous experimental validation through enzymatic assays and cell-based studies. jabonline.in Similarly, reports of potential anti-inflammatory and antibacterial properties need to be substantiated with mechanistic research to identify the precise cellular pathways and molecular targets involved. lookchem.com The exploration of its effects on neurological pathways, perhaps inspired by studies on similar molecules that interact with enzymes like acetylcholinesterase, represents another promising, yet unexplored, frontier. researchgate.net

Development of Sustainable and Scalable Synthetic Strategies

The translation of research findings into practical applications is heavily dependent on the availability of pure, cost-effective this compound. Current synthetic routes often rely on standard organic chemistry techniques, such as alkyne coupling reactions, which can involve harsh reagents and multiple protection-deprotection steps. chemhub.com These methods, while effective at the lab scale, often present challenges in terms of sustainability, cost, and scalability, issues that have been noted in the synthesis of similar long-chain unsaturated alcohols used as insect pheromones. quickcompany.intandfonline.com

A major future direction is the development of greener and more efficient synthetic strategies. This includes the exploration of novel catalytic systems, such as the use of nanosized gold or silver catalysts for selective hydrogenations of the alkyne group, which could be integrated into continuous-flow processes for improved efficiency and safety. rsc.org Furthermore, the application of biocatalysis, using isolated enzymes or whole-cell systems to perform key synthetic steps, could offer a highly selective and environmentally benign alternative to traditional chemical methods. The overarching goal is to create synthetic pathways that are not only high-yielding but also economically viable and scalable for potential industrial production. tandfonline.com

| Synthetic Approach | Potential Advantages | Key Research Challenges |

| Traditional Alkyne Coupling | Established chemical principles | Use of sensitive/expensive reagents (e.g., n-butyl lithium), scalability issues, waste generation. chemhub.comquickcompany.in |

| Flow Chemistry with Nanocatalysts | Improved heat/mass transfer, enhanced safety, potential for automation, high selectivity. rsc.org | Catalyst stability and lifetime, process optimization, initial setup costs. |

| Biocatalysis/Metabolic Engineering | High selectivity, mild reaction conditions, reduced environmental impact, use of renewable feedstocks. researchgate.net | Identification and engineering of suitable enzymes, optimizing yields from microbial hosts. |

Exploration of Undiscovered Ecological Roles and Bioactive Derivatives

The most well-documented biological relevance of this compound is its role as a key precursor to (Z)-9-hexadecenal, the sex pheromone of several globally significant agricultural pests. jaydevchemicals.com This established ecological function provides a clear avenue for its application in sustainable pest management.

However, the discovery of this compound in a wide array of organisms, including orchids, various medicinal plants, and even marine red algae, suggests that its ecological roles are likely far more diverse than currently understood. annapurnahospital.com.npuin-alauddin.ac.idniscpr.res.inrjptonline.org A critical research challenge is to investigate its function within these producer organisms. Does it act as a defense compound against herbivores or pathogens? Does it play a role in allelopathy or as a signaling molecule in symbiotic relationships? The presence of related fatty alcohols as signaling molecules in plant defense systems lends credence to these hypotheses.

Another exciting research direction is the synthesis and screening of bioactive derivatives. The alkyne and alcohol functional groups of this compound provide reactive handles for chemical modification, enabling the creation of a library of novel compounds. These derivatives can then be screened for enhanced or entirely new biological activities, potentially leading to the development of new pharmaceutical leads or agrochemicals.

| Insect Pest | Common Name | Pheromone Component Derived from this compound |

| Helicoverpa armigera | Cotton Bollworm | (Z)-9-Hexadecenal |

| Heliothis virescens | Tobacco Budworm | (Z)-9-Hexadecenal |

| Scirpophaga incertulas | Rice Yellow Stem Borer | (Z)-9-Hexadecenal |

| Diatraea grandiosella | Southwestern Corn Borer | (Z)-9-Hexadecenal |

| Gortyna xanthenes | Artichoke Moth | (Z)-9-Hexadecenal |

| Parapediasia teterrella | Bluegrass Webworm | (Z)-9-Hexadecenal |

| Data sourced from Jaydev Chemical Industries. jaydevchemicals.com |

Advances in Bioproduction and Genetic Engineering for Enhanced Yields

As an alternative to chemical synthesis, biotechnological production of this compound offers a promising path toward sustainability and cost-effectiveness. researchgate.net The development of microbial cell factories, such as engineered yeast or bacteria, to produce this compound is a significant future goal. The primary challenge is the identification of the complete biosynthetic pathway in a native producer organism. pressbooks.pubwikipedia.org

Future research will involve using genomic and transcriptomic data from organisms like Dendrobium longicornu to identify the genes encoding the necessary enzymes (e.g., desaturases, elongases, reductases). annapurnahospital.com.np Once identified, these genes can be introduced into a suitable microbial host, such as Yarrowia lipolytica, which has been successfully engineered to produce other fatty acid-derived pheromones. researchgate.netgoogle.com The process involves assembling a novel metabolic pathway in the host and then using metabolic engineering and synthetic biology tools to optimize the flux towards this compound production, thereby increasing yields to commercially viable levels. youtube.com

Integration of Multi-Omics Data for Systems-Level Understanding

To truly understand the role of this compound in biology and to effectively engineer its bioproduction, a systems-level approach is required. The integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—presents a powerful but challenging research frontier. ed.ac.uk

By applying these techniques to a producer organism under various conditions, researchers can build comprehensive models of its metabolic networks. researchgate.net For example, metabolome analysis can quantify how levels of this compound and related lipids change in response to environmental stress, while transcriptomics can reveal which genes are co-regulated with its production. acs.org This integrated data can pinpoint regulatory hubs, identify bottleneck enzymes, and uncover previously unknown interactions between the this compound pathway and other cellular processes. Such a systems-level understanding is invaluable for rationally designing strategies to enhance its yield in a bioproduction host.

Translation of Research Findings into Practical Applications

The ultimate goal of research into this compound is the translation of fundamental discoveries into real-world applications. The most immediate and tangible application lies in agriculture. As a direct precursor to the sex pheromones of major pests, a scalable and sustainable supply of this compound can support the widespread adoption of environmentally friendly pest management strategies like mating disruption and population monitoring. jaydevchemicals.com

Longer-term applications may emerge in pharmaceuticals and materials science. lookchem.com The validation of its purported anticancer, antioxidant, or anti-inflammatory activities could pave the way for its development as a nutraceutical or a lead compound for drug discovery. annapurnahospital.com.npjabonline.in In materials science, its unique structure, featuring a long aliphatic chain and a reactive alkyne group, makes it a valuable building block for the synthesis of specialty polymers and other novel materials with specific properties. lookchem.com The challenge will be to conduct the rigorous, multidisciplinary research needed to transform these promising possibilities into proven, practical technologies.

Q & A

Basic: What are the standard methods for synthesizing and characterizing 9-Hexadecyn-1-ol in laboratory settings?

Methodological Answer:

Synthesis typically involves alkyne functionalization, such as terminal alkyne hydration or coupling reactions (e.g., Sonogashira coupling), followed by reduction or oxidation steps. Characterization requires spectroscopic techniques:

- NMR (¹H/¹³C) to confirm the alkyne (-C≡CH) and hydroxyl (-OH) positions.

- FT-IR to identify O-H (3200–3600 cm⁻¹) and C≡C (~2100 cm⁻¹) stretching bands.

- Mass spectrometry (MS) for molecular weight verification .

Advanced: How does the adsorption length of this compound influence its catalytic hydrogenation efficiency on palladium-based catalysts?

Methodological Answer:

In hydrogenation studies, molecules with adsorption lengths >8 Å (like this compound) fail to interact effectively with Pd active sites due to steric hindrance from surface ligands. To address this:

- Use UV-ozone treatment to partially remove stabilizing ligands (e.g., HHDMA) on Pd/TiS catalysts, optimizing substrate-specific selectivity .

- Validate via kinetic profiling and XPS to monitor ligand removal and Pd ensemble size adjustments .

Basic: What protocols are recommended for extracting this compound from natural sources like Dendrobium longicornu?

Methodological Answer:

- Solvent extraction : Use polar solvents (ethanol/water mixtures) under reflux.

- Chromatographic purification : Employ silica gel column chromatography with gradient elution (hexane:ethyl acetate).

- Purity validation : Combine HPLC-DAD and GC-MS to quantify yields and confirm structural integrity .

Advanced: How do structural modifications (e.g., carbon chain length) affect the physicochemical properties of this compound?

Methodological Answer:

- Compare analogs (e.g., 7-decyn-1-ol vs. This compound) via adsorption isotherms and contact angle measurements to assess hydrophobicity.

- Longer chains increase van der Waals interactions, reducing solubility in aqueous media but enhancing stability in lipid-rich matrices .

Advanced: What experimental strategies resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

- Triangulation : Cross-validate findings using multiple assays (e.g., antimicrobial disk diffusion vs. MIC assays).

- Purity checks : Use HPLC-ELSD to detect impurities that may skew bioactivity results.

- Environmental controls : Standardize temperature/pH in assays to minimize variability .

Basic: What safety protocols apply when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can researchers quantify this compound in complex mixtures (e.g., plant extracts or reaction byproducts)?

Methodological Answer:

- GC-MS : Optimize splitless injection and use deuterated internal standards for calibration.

- LC-MS/MS : Employ reverse-phase C18 columns with ESI+ ionization for enhanced sensitivity.

- Validate methods via recovery experiments (spiked samples) and LOD/LOQ calculations .

Advanced: What mechanistic insights explain the lack of hydrogenation activity for this compound on ligand-stabilized Pd nanoparticles?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.